molecular formula C14H19N5O5 B13920456 2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

2-Amino-7-cyclopropyl methyl-7,8-dihydro-8-oxo-9-(beta-D-xylo furanosyl)purine

Numéro de catalogue: B13920456
Poids moléculaire: 337.33 g/mol
Clé InChI: NYQSVFKWIRQSQR-DTHBNOIPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This purine derivative features a cyclopropylmethyl group at position 7 and a ribose-like sugar moiety (oxolane) at position 8. The 8-one group indicates a ketone at position 8, distinguishing it from canonical purines.

Propriétés

Formule moléculaire

C14H19N5O5

Poids moléculaire

337.33 g/mol

Nom IUPAC

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one

InChI

InChI=1S/C14H19N5O5/c15-13-16-3-7-11(17-13)19(14(23)18(7)4-6-1-2-6)12-10(22)9(21)8(5-20)24-12/h3,6,8-10,12,20-22H,1-2,4-5H2,(H2,15,16,17)/t8-,9+,10-,12-/m1/s1

Clé InChI

NYQSVFKWIRQSQR-DTHBNOIPSA-N

SMILES isomérique

C1CC1CN2C3=CN=C(N=C3N(C2=O)[C@H]4[C@@H]([C@H]([C@H](O4)CO)O)O)N

SMILES canonique

C1CC1CN2C3=CN=C(N=C3N(C2=O)C4C(C(C(O4)CO)O)O)N

Origine du produit

United States

Méthodes De Préparation

Starting Materials

  • The synthesis often begins with a protected nucleoside such as 2-amino-9-(2,3,4,5-tetrahydroxypentyl)purin-8-one or its derivatives.
  • The sugar moiety is typically protected to prevent undesired side reactions during substitution steps.

Deprotection and Purification

  • After the substitution, protecting groups on the sugar are removed under mild acidic or basic conditions.
  • The final compound is purified by chromatographic techniques such as reverse-phase HPLC to achieve high purity suitable for biological evaluation.

Representative Preparation Procedure (Patent-Based)

Step Reagents/Conditions Description
1 Starting nucleoside (protected) Use of protected 2-amino-9-(protected sugar)purin-8-one
2 Halogenation at 7-position (e.g., NBS or bromination) Formation of 7-halopurine intermediate
3 Cyclopropylmethylation (Pd-catalyzed cross-coupling or nucleophilic substitution) Introduction of cyclopropylmethyl substituent
4 Deprotection (acidic/basic hydrolysis) Removal of sugar protecting groups
5 Purification (chromatography) Isolation of pure 2-amino-7-(cyclopropylmethyl)-9-(ribofuranosyl)purin-8-one

Research Discoveries and Optimization

  • The stereochemistry of the sugar moiety is critical for biological activity; thus, synthetic routes emphasize stereoselective protection and deprotection steps.
  • Cyclopropylmethyl substitution at the 7-position enhances the compound’s potency as a TLR7 agonist, as reported in WO2019226977A1 patent, which details the synthesis and biological evaluation of such compounds for cancer and infectious disease treatment.
  • Optimization of reaction conditions to minimize side reactions such as purine ring opening or sugar degradation has been a focus in recent synthetic studies.

Analytical Data and Characterization

  • Characterization of the final compound includes NMR spectroscopy to confirm the substitution pattern and stereochemistry.
  • Mass spectrometry confirms the molecular weight consistent with the cyclopropylmethyl substituent.
  • HPLC purity analysis ensures the compound meets the standards for biological testing.

Summary Table of Preparation Features

Feature Description
Starting material Protected 2-amino-purine nucleoside
Key functionalization 7-halogenation followed by cyclopropylmethylation
Protecting groups Sugar hydroxyls protected during substitution
Catalysts Palladium catalysts for cross-coupling
Deprotection conditions Mild acid/base hydrolysis
Purification methods Reverse-phase HPLC
Stereochemical control Maintained throughout synthesis

Analyse Des Réactions Chimiques

Types of Reactions

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to reduce specific functional groups, altering the compound’s properties.

    Substitution: Common in modifying the purine base or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Applications De Recherche Scientifique

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features and Properties of Comparable Purine Derivatives

Compound Name Position 7 Substituent Position 9 Substituent Molecular Formula Notable Properties/Applications References
Target Compound Cyclopropylmethyl (2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl C₁₅H₂₀N₆O₆ Hypothesized enhanced metabolic stability due to cyclopropyl group; ribose-like moiety may mimic nucleosides. N/A
8-Hydroxyadenosine (8-oxoadenosine) H Ribose (oxolane) C₁₀H₁₃N₅O₅ Oxidative DNA damage marker; implicated in mutagenesis and repair pathways .
6-Amino-7-(4-phenoxyphenyl)-9-[(3R)-piperidin-3-yl]-7,9-dihydro-8H-purin-8-one (Example 10, EP 3 590 938 B1) 4-Phenoxyphenyl (3R)-Piperidin-3-yl C₂₂H₂₃N₇O₂ Aryl and piperidine groups likely enhance lipophilicity and kinase inhibition potential; used in oncology research .
2-[(4-Methoxy-2-methyl-phenyl)amino]-7-methyl-9-(4-oxidanylcyclohexyl)purin-8-one 4-Methoxy-2-methylphenylamino 4-Hydroxycyclohexyl C₂₀H₂₅N₅O₃ Polar substituents (methoxy, hydroxy) may improve solubility; explored in receptor-targeted therapies .
7,8-Dihydro-8-oxo-2'-deoxyguanosine H 2'-Deoxyribose C₁₀H₁₃N₅O₅ Oxidative lesion in DNA; studied for mutagenic effects and repair mechanisms .

Activité Biologique

2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one is a purine derivative with significant biological activity. Its unique structure, which includes a cyclopropylmethyl group and a sugar moiety, positions it as a potential candidate for therapeutic applications. This article explores its biological activity, including enzyme inhibition and interaction with various biological targets.

Molecular Structure

The molecular formula of the compound is C14H19N5O5C_{14}H_{19}N_{5}O_{5} with a molecular weight of 337.33 g/mol. The IUPAC name reflects its complex structure and functional groups.

Property Details
Molecular FormulaC14H19N5O5
Molecular Weight337.33 g/mol
IUPAC Name2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has shown promise as an enzyme inhibitor in various studies:

  • Enzyme Inhibition : The compound's structural similarity to natural nucleosides allows it to bind to active sites of enzymes involved in nucleotide metabolism. This binding can inhibit enzymatic activity and alter metabolic pathways.
  • Receptor Interaction : Preliminary studies suggest that this compound may interact with purinergic receptors, which are involved in numerous physiological processes including neurotransmission and immune responses.

Enzyme Inhibition Studies

Recent studies have demonstrated that 2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one exhibits inhibitory effects on key enzymes:

  • Adenosine Deaminase (ADA) : Inhibition of ADA can enhance adenosine levels, potentially providing therapeutic benefits in conditions like cancer and autoimmune diseases.
  • Xanthine Oxidase (XO) : The compound's inhibition of XO may reduce oxidative stress and inflammation.

Case Studies

  • Cancer Research : In vitro studies have shown that the compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism involves modulation of metabolic pathways linked to nucleotide synthesis.
  • Neuroprotective Effects : Animal models indicate that treatment with this compound may protect against neurodegeneration by modulating purinergic signaling pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.